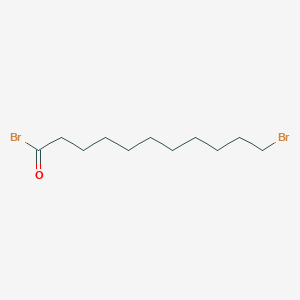
11-Bromoundecanoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Bromoundecanoyl bromide is an organic compound with the molecular formula C11H21Br2O. It is a brominated derivative of undecanoic acid and is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of two bromine atoms, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 11-Bromoundecanoyl bromide can be synthesized through the bromination of undecanoic acid. The process typically involves the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the undecanoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Bromoundecanoyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form 11-undecanol or other related alcohols.
Oxidation Reactions: Oxidation can convert the bromide to the corresponding carboxylic acid or other oxidized products.
Common Reagents and Conditions:
Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of amides, esters, or thioethers.
Reduction: Formation of 11-undecanol.
Oxidation: Formation of undecanoic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
11-Bromoundecanoyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is utilized in the production of specialty chemicals, including coatings, adhesives, and lubricants.
Wirkmechanismus
The mechanism of action of 11-Bromoundecanoyl bromide involves its reactivity with nucleophiles. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. This reactivity is harnessed in various synthetic applications, where the compound serves as a versatile intermediate.
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic sites on other molecules, such as amines, alcohols, and thiols. The pathways involved in its reactions typically include nucleophilic substitution and elimination mechanisms.
Vergleich Mit ähnlichen Verbindungen
11-Bromo-1-undecanol: A related compound with a hydroxyl group instead of a carbonyl group.
11-Bromoundecanoic acid: The carboxylic acid derivative of 11-Bromoundecanoyl bromide.
1-Bromo-11-hydroxyundecane: Another brominated undecane derivative with a hydroxyl group.
Uniqueness: this compound is unique due to its dual bromine atoms, which confer high reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Eigenschaften
CAS-Nummer |
116464-23-4 |
|---|---|
Molekularformel |
C11H20Br2O |
Molekulargewicht |
328.08 g/mol |
IUPAC-Name |
11-bromoundecanoyl bromide |
InChI |
InChI=1S/C11H20Br2O/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2 |
InChI-Schlüssel |
VAJAOZUMKKJOEI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCBr)CCCCC(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


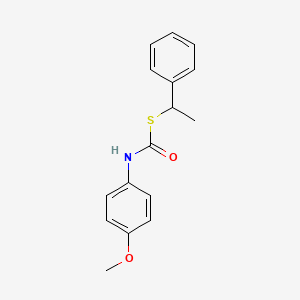


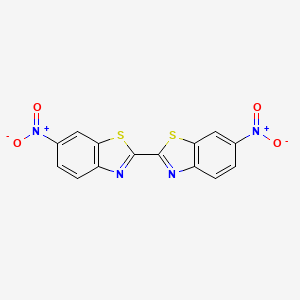
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
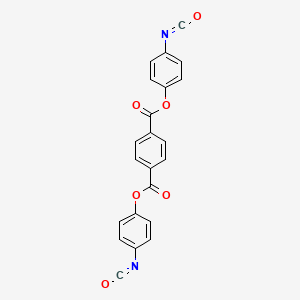
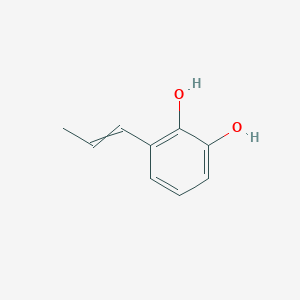
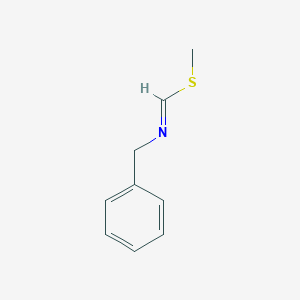
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
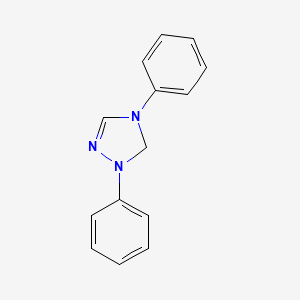
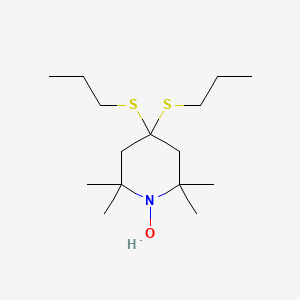
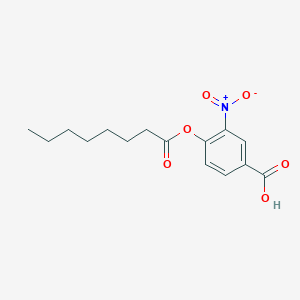
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
